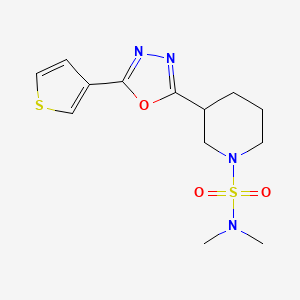

N,N-dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide

Description

N,N-Dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a sulfonamide group and at position 3 with a 1,3,4-oxadiazole moiety bearing a thiophen-3-yl substituent. Below, we compare this compound with structurally related derivatives, focusing on heterocyclic cores, substituent effects, and pharmacological implications.

Properties

IUPAC Name |

N,N-dimethyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S2/c1-16(2)22(18,19)17-6-3-4-10(8-17)12-14-15-13(20-12)11-5-7-21-9-11/h5,7,9-10H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSARYUILXBUJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonamide group and an oxadiazole moiety that contains a thiophene ring. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Mycobacterium bovis | 0.49 | Inhibition of fatty acid synthesis |

| Compound B | Staphylococcus aureus | 2.58 | Disruption of cell wall integrity |

| Compound C | Escherichia coli | 1.35 | Inhibition of protein synthesis |

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cells, with mechanisms likely involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis via caspase activation |

| HeLa | 2.41 | Cell cycle arrest at G2/M phase |

| CaCo-2 | 1.00 | Induction of oxidative stress |

Case Studies

- Antitubercular Activity : A study conducted by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating significant inhibition rates. The study incorporated molecular docking to assess binding affinities to key enzymes involved in mycolic acid biosynthesis .

- Cytotoxicity in Cancer Cells : Research published in MDPI reported that several oxadiazole derivatives exhibited high selectivity and activity against MCF-7 cells, with IC50 values indicating potent anticancer effects . The study utilized flow cytometry to confirm apoptosis as a mechanism of action.

Comparison with Similar Compounds

Heterocyclic Core Variations

The target compound’s 1,3,4-oxadiazole core distinguishes it from prevalent 1,3,4-thiadiazole analogues (e.g., acetazolamide and compounds in –5). Key differences include:

- Electronic Properties : Oxadiazoles are more electron-deficient due to oxygen’s higher electronegativity compared to sulfur in thiadiazoles. This may reduce π-π stacking interactions but enhance dipole-dipole binding to enzymatic targets .

- Biological Activity : Thiadiazoles like acetazolamide exhibit diuretic and carbonic anhydrase inhibitory activity . Oxadiazoles, however, are less explored in these roles but show promise in acetylcholinesterase (AChE) inhibition (e.g., compounds 7a–7l in ) .

Table 1: Core Heterocycle Comparison

Sulfonamide Functional Group Positioning

The piperidine-1-sulfonamide group in the target compound contrasts with benzenesulfonamides (e.g., ) or acetamide-substituted thiadiazoles ():

- Solubility and Permeability: Piperidine’s aliphatic nature may enhance solubility compared to aromatic benzenesulfonamides ().

- Hydrogen Bonding : Sulfonamide’s -SO₂NH- group offers stronger hydrogen-bonding capacity than acetamide (), possibly enhancing target affinity .

Thiophene Substituent Orientation

The thiophen-3-yl group on the oxadiazole core differs from thiophen-2-yl analogues (e.g., 863595-16-8 in ):

- Stereoelectronic Effects : The 3-position places the sulfur atom in a distinct spatial orientation, altering electronic distribution and steric interactions with target proteins. This could redirect activity from serotonin receptors (common in 2-thiophenyl antipsychotics, ) to other targets .

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide, and how do heterocyclic components influence reaction optimization?

The compound’s synthesis typically involves palladium-catalyzed reductive cyclization for constructing the 1,3,4-oxadiazole ring, followed by sulfonamide functionalization. Key steps include nitroarene reduction (using formic acid derivatives as CO surrogates) and coupling reactions to introduce the thiophene moiety. Reaction optimization focuses on controlling regioselectivity and minimizing side reactions via temperature modulation (e.g., 80–100°C) and ligand selection (e.g., biphenylphosphine ligands for Pd catalysts) . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for piperidine ring conformation), High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation, and X-ray crystallography (for solid-state conformation analysis) are essential. Differential Scanning Calorimetry (DSC) can assess thermal stability, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can computational methods predict the compound’s pharmacokinetic properties and target binding affinity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors), while Quantitative Structure-Activity Relationship (QSAR) models predict logP, solubility, and bioavailability. Density Functional Theory (DFT) calculations optimize the molecule’s electronic properties, such as frontier molecular orbitals, to correlate with reactivity .

Advanced Research Questions

Q. How should researchers address contradictory results in biological assays (e.g., inconsistent IC50 values across studies)?

Validate assays using primary analysis (e.g., dose-response curves with triplicate measurements) and replicated analysis (independent replication under controlled conditions). Investigate potential confounding factors, such as solvent effects (DMSO concentration) or assay interference from thiophene’s π-π stacking. Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Use a factorial design to systematically vary substituents (e.g., thiophene position, sulfonamide groups) and measure biological activity. Control variables include reaction solvent polarity and pH for solubility adjustments. Orthogonal analytical methods (e.g., LC-MS for byproduct identification) ensure synthetic reproducibility. Multivariate analysis (e.g., PCA) identifies dominant structural contributors to activity .

Q. How can researchers optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?

Employ co-solvent systems (e.g., PEG-400/water) or cyclodextrin encapsulation. Stability studies under physiological pH (7.4) and temperature (37°C) monitor degradation via HPLC. Adjust the sulfonamide’s pKa using electron-withdrawing substituents to enhance water solubility. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for reactions involving this compound?

KIE experiments (e.g., deuterium substitution in piperidine or thiophene) distinguish between rate-determining steps (e.g., C-H activation vs. cyclization). Coupled with Eyring plot analysis, this reveals transition-state entropy/enthalpy contributions, guiding catalyst selection for scaled-up synthesis .

Q. How does regioselectivity in thiophene functionalization impact the compound’s electronic properties?

Compare 3-thiophenyl vs. 2-thiophenyl isomers using cyclic voltammetry to assess redox behavior. Time-Dependent DFT (TD-DFT) simulations correlate substituent position with charge-transfer efficiency, critical for designing optoelectronic or bioactive derivatives .

Q. What strategies mitigate oxidative degradation of the 1,3,4-oxadiazole ring during long-term storage?

Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) in amber vials. Degradation pathways are identified via LC-MS/MS, and Arrhenius modeling predicts degradation rates. Lyophilization improves solid-state stability .

Q. How can synergistic effects with co-administered drugs be evaluated preclinically?

Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Isobolographic analysis quantifies synergism/antagonism, while proteomics (e.g., SILAC) identifies pathway crosstalk. Dose-reduction indices (DRI) guide in vivo dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.